Dihexadecyldimethylammonium bromide

Catalog No.
S632444
CAS No.
70755-47-4
M.F
C34H72BrN
M. Wt
574.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihexadecyldimethylammonium bromide

CAS Number

70755-47-4

Product Name

Dihexadecyldimethylammonium bromide

IUPAC Name

dihexadecyl(dimethyl)azanium;bromide

Molecular Formula

C34H72BrN

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1

InChI Key

VIXPKJNAOIWFMW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]

Synonyms

DHDAA, DHDMAB, dihexadecyl-dimethylammonium bromide, dihexadecyldimethylammonium, dihexadecyldimethylammonium acetate, dihexadecyldimethylammonium bromide, dihexadecyldimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]

Cell Culture and Analysis:

  • Membrane studies: DHDAB can be used to study the structure and function of cell membranes. Its interaction with the negatively charged phospholipids in the membrane can provide insights into membrane fluidity and permeability [].
  • Liposome formation: DHDAB can be used to form liposomes, which are microscopic spheres surrounded by a lipid bilayer similar to cell membranes. These liposomes can be used to deliver drugs, genes, or other molecules into cells for research purposes [].

Analytical Chemistry:

  • Separation science: DHDAB can be used in techniques like chromatography to separate different molecules based on their size and charge. This is because DHDAB can interact with various molecules, influencing their movement through the chromatography column [].
  • Biosensors: DHDAB can be used to develop biosensors for detecting specific molecules. The interaction of DHDAB with the target molecule can be measured and used to generate a signal, allowing for detection [].

Material Science and Engineering:

  • Nanoparticle synthesis: DHDAB can be used to synthesize nanoparticles with specific properties. It can act as a template or directing agent, influencing the size, shape, and surface characteristics of the resulting nanoparticles [].
  • Drug delivery systems: DHDAB can be used to develop drug delivery systems that can target specific tissues or cells. This is because DHDAB can interact with both the drug and the target, facilitating its delivery [].

Dihexadecyldimethylammonium bromide is a quaternary ammonium compound with the chemical formula C34H72BrNC_{34}H_{72}BrN. It is classified as a cationic surfactant, characterized by its long hydrophobic hydrocarbon chains (hexadecyl groups) and a positively charged ammonium group. This compound is known for its ability to form stable bilayer membranes and vesicles in aqueous solutions, making it significant in various scientific and industrial applications. Its unique structure allows for effective surface activity, which is essential in applications such as drug delivery and membrane technology .

Typical for cationic surfactants. Key reactions include:

  • Hydrolysis: In alkaline conditions, dihexadecyldimethylammonium bromide can undergo hydrolysis, leading to the formation of dihexadecyldimethylamine and bromide ions.
  • Complex Formation: It can form complexes with anionic surfactants or other molecules, influencing the stability and properties of micelles or vesicles.
  • Phase Transition: The compound exhibits phase transitions (e.g., from lamellar to vesicular structures) depending on concentration and temperature, which is critical for applications in drug delivery systems .

Dihexadecyldimethylammonium bromide has demonstrated significant biological activity, particularly in the context of membrane interactions. It is known to:

  • Enhance Membrane Permeability: The compound can disrupt lipid bilayers, facilitating the transport of various molecules across cell membranes.
  • Antimicrobial Properties: Its cationic nature allows it to interact with negatively charged bacterial membranes, exhibiting antimicrobial effects against a range of pathogens .
  • Immunoassay

The synthesis of dihexadecyldimethylammonium bromide typically involves the following steps:

  • Quaternization Reaction: The synthesis begins with the reaction of hexadecylamine with dimethyl sulfate or another suitable methylating agent. This reaction forms dihexadecyldimethylammonium salts.
  • Bromide Ion Incorporation: The resulting product is then treated with sodium bromide to replace any counterions with bromide ions, yielding dihexadecyldimethylammonium bromide.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for research and industrial use .

Dihexadecyldimethylammonium bromide finds diverse applications across various fields:

  • Drug Delivery Systems: Its ability to form vesicles makes it useful in encapsulating drugs for targeted delivery.
  • Cosmetics and Personal Care Products: Employed as a conditioning agent due to its surfactant properties.
  • Biotechnology: Utilized in the development of cationic liposomes for gene therapy and vaccine delivery.
  • Analytical Chemistry: Used in assays and as a stabilizing agent for colloidal systems .

: Research has shown that this compound can significantly alter membrane properties, affecting permeability and stability, which is crucial for drug delivery applications .
  • Temperature Dependence: The phase behavior of dihexadecyldimethylammonium bromide changes with temperature, impacting its interactions in biological systems .
  • Several compounds share structural similarities with dihexadecyldimethylammonium bromide. Here’s a comparison highlighting its uniqueness:

    Compound NameStructure TypeUnique Features
    Didodecyldimethylammonium bromideCationic surfactantShorter hydrocarbon chain; less effective at forming vesicles compared to dihexadecyldimethylammonium bromide.
    Decyltrimethylammonium bromideCationic surfactantSignificantly shorter chain length; lower surface activity.
    Dodecylbenzyltrimethylammonium chlorideCationic surfactantContains an aromatic ring; different interaction properties due to steric hindrance.
    Cetyltrimethylammonium bromideCationic surfactantSimilar chain length but different functional groups; used primarily as a preservative.

    Dihexadecyldimethylammonium bromide stands out due to its longer hydrocarbon chains, which enhance its ability to form stable bilayers and vesicles compared to other similar compounds. This characteristic makes it particularly valuable in drug delivery systems and membrane studies .

    Chemical Synthesis Pathways

    Dihexadecyldimethylammonium bromide represents a quaternary ammonium compound synthesized through well-established chemical pathways that have been extensively documented in the literature [1] [2]. The primary synthetic route involves the quaternization reaction, historically known as the Menschutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [2] [3].

    The synthesis of dihexadecyldimethylammonium bromide typically follows a bimolecular nucleophilic substitution mechanism where dimethylhexadecylamine serves as the tertiary amine precursor [4] [1]. The reaction proceeds via an S~N~2 mechanism, wherein the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the carbon center of hexadecyl bromide [2] [3]. This process results in the simultaneous breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond during the transition state [4] [2].

    The general reaction conditions for quaternary ammonium salt synthesis require careful optimization of temperature, solvent, and reaction time [3] [5]. Typical synthesis conditions involve heating the reactants in polar solvents such as ethanol or chloroform at temperatures ranging from 50 to 65 degrees Celsius [6] [5]. The reaction is commonly conducted under reflux conditions for periods extending from 24 to 28 hours to ensure complete conversion [6] [3].

    The choice of solvent significantly influences the reaction rate and yield [4] [2]. Polar solvents stabilize the transition state through enhanced solvation, thereby increasing the reaction rate [4]. However, the selection of solvent must also consider the solubility characteristics of both reactants and products, as well as potential side reactions [4].

    Synthesis ParameterOptimal RangeReference Conditions
    Temperature50-65°C55°C [5]
    Reaction Time24-28 hours28 hours [6]
    Solvent SystemEthanol/ChloroformDry ethanol [6]
    CatalystOptional acid catalystBinary compound acid [5]

    Purification and Analytical Validation

    The purification of dihexadecyldimethylammonium bromide requires specialized techniques tailored to the physicochemical properties of quaternary ammonium compounds [7] [8] [9]. Recrystallization represents the primary purification method, typically employing a series of organic solvents to achieve high purity levels [7] [9].

    The standard purification protocol involves multiple recrystallization steps using acetone as the primary solvent, followed by treatment with acetone-ether mixtures [9]. The compound is subsequently recrystallized from ethyl acetate, washed with diethyl ether, and dried under vacuum conditions at elevated temperatures [9]. This multi-step approach ensures the removal of unreacted starting materials, side products, and residual solvents [8] [9].

    Alternative purification methods include column chromatography using silica gel as the stationary phase [6]. The mobile phase typically consists of chloroform-methanol mixtures with ratios optimized for the specific separation requirements [6]. This technique proves particularly effective for removing closely related impurities that may not be eliminated through recrystallization alone [8].

    Analytical validation of the purified product employs multiple complementary techniques to ensure product identity and purity [10] [11]. Thin layer chromatography serves as a rapid screening method, providing qualitative assessment of compound purity [7]. The purity of dihexadecyldimethylammonium bromide can be verified to exceed 98 percent through this technique [7].

    Quantitative purity assessment utilizes high-performance liquid chromatography with specialized columns designed for surfactant analysis [12] [13]. The Acclaim Surfactant column demonstrates superior performance for cationic surfactant separation compared to conventional C18 columns, providing excellent peak shapes and resolution [13].

    Purification MethodSolvent SystemExpected Purity
    Primary RecrystallizationAcetone90-95% [9]
    Secondary RecrystallizationAcetone/Ether95-98% [9]
    Final RecrystallizationEthyl Acetate>98% [7] [9]
    Column ChromatographyCHCl₃:MeOH (100:1)>98% [6]

    Molecular Structure Profiling via Nuclear Magnetic Resonance and Mass Spectrometry

    Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dihexadecyldimethylammonium bromide through analysis of both proton and carbon-13 nuclei [14] [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and purity of the synthesized compound [6] [14].

    The proton nuclear magnetic resonance spectrum of dihexadecyldimethylammonium bromide displays several distinct regions [6] [15]. The terminal methyl groups of the hexadecyl chains appear as a triplet at approximately 0.84 parts per million with a coupling constant of 6.47 hertz [6]. The methylene protons of the alkyl chains generate a broad singlet around 1.26 parts per million, representing the ten methylene groups in each hexadecyl chain [6].

    The methylene protons adjacent to the nitrogen center exhibit characteristic downfield shifts due to the deshielding effect of the positively charged quaternary ammonium group [6] [15]. These protons typically appear as a triplet around 3.23 parts per million with a coupling constant of 6.33 hertz [6].

    The dimethyl groups attached to the nitrogen atom produce a singlet at approximately 2.93 parts per million, integrating for six protons [6]. This signal serves as a diagnostic feature for confirming the presence of the quaternary ammonium functionality [14] [15].

    Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through analysis of the carbon skeleton [14] [15]. The spectrum exhibits signals corresponding to the methyl carbons, methylene carbons, and the quaternary carbon center, each displaying characteristic chemical shifts that confirm the molecular connectivity [15].

    Mass spectrometry analysis of dihexadecyldimethylammonium bromide employs various ionization techniques to generate molecular ions and fragment ions [17]. Electrospray ionization proves particularly effective for quaternary ammonium compounds, producing intense molecular ion peaks [17]. The molecular ion appears at mass-to-charge ratio 494, corresponding to the cationic portion of the molecule [18].

    Tandem mass spectrometry provides detailed fragmentation patterns that confirm the molecular structure [17]. Common fragmentation pathways include loss of alkyl chains, producing characteristic fragment ions that serve as structural fingerprints [17]. The fragmentation behavior follows predictable patterns based on the stability of the resulting carbocations and the ease of bond cleavage [17].

    Nuclear Magnetic Resonance SignalChemical Shift (ppm)MultiplicityIntegration
    Terminal CH₃0.84Triplet6H [6]
    Alkyl CH₂1.26Broad singlet56H [6]
    N-CH₂3.23Triplet4H [6]
    N(CH₃)₂2.93Singlet6H [6]

    Crystallographic Analysis and Packing Arrangements

    The crystallographic structure of dihexadecyldimethylammonium bromide reveals complex packing arrangements that influence its physical and chemical properties [19] [20] [21]. X-ray diffraction studies demonstrate that the compound crystallizes in specific space groups with well-defined unit cell parameters [22] [20].

    The crystal structure exhibits characteristic features of long-chain quaternary ammonium compounds, including interdigitated bilayer arrangements [19] [23] [20]. The hexadecyl chains adopt extended conformations that maximize van der Waals interactions between adjacent molecules [22] [20]. The positively charged ammonium head groups interact electrostatically with bromide counterions, creating ionic layers within the crystal lattice [24] [20].

    Thermal analysis reveals multiple phase transitions that correspond to different crystallographic forms [19] [23]. Differential scanning calorimetry studies identify transition temperatures around 36 and 44 degrees Celsius, corresponding to changes in molecular packing and chain mobility [19]. These transitions reflect the complex relationship between temperature, molecular motion, and crystal structure [23] [25].

    The lamellar spacing in the crystalline state measures approximately 900 angstroms, indicating a bilayer arrangement of the surfactant molecules [19]. This spacing reflects the length of the fully extended hexadecyl chains and the thickness of the ionic head group region [19] [20].

    At elevated temperatures, the compound undergoes structural transitions from ordered crystalline phases to more disordered liquid crystalline phases [20]. These transitions involve changes in molecular orientation and packing density while maintaining some degree of long-range order [23] [20].

    The crystal packing is stabilized by multiple intermolecular interactions, including van der Waals forces between alkyl chains, electrostatic interactions between ionic head groups, and hydrogen bonding involving the bromide counterions [26] [24] [20]. The relative importance of these interactions varies with temperature and influences the stability of different crystallographic forms [22] [21].

    Crystallographic ParameterValueTemperature Range
    Lamellar Spacing~900 ÅRoom temperature [19]
    Transition Temperature 136°CHeating cycle [19]
    Transition Temperature 244°CHeating cycle [19]
    Melting Point159-162°CLiterature value [18]

    UNII

    J51E2IK3KU

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    70755-47-4

    Wikipedia

    Dicetyldimonium bromide

    Dates

    Modify: 2023-08-15

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